Flunitrazepam-D7
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYJKAXVCCBDU-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016406 | |
| Record name | Flunitrazepam-D7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286448-08-5 | |
| Record name | Flunitrazepam-D7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling Methodologies for Deuterated Benzodiazepines
Principles of Deuterium (B1214612) Incorporation in Organic Molecules
Deuterium labeling involves the replacement of one or more hydrogen atoms in an organic molecule with deuterium atoms. This substitution, while seemingly minor, can have significant impacts on the molecule's properties due to the mass difference between hydrogen (one proton) and deuterium (one proton and one neutron). clearsynth.com
A key principle underlying the utility of deuteration is the kinetic isotope effect (KIE). scielo.org.mx The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. scielo.org.mxmdpi.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for chemical reactions involving the cleavage of this bond. scielo.org.mx This effect is particularly relevant in drug metabolism, where enzymatic processes often involve C-H bond breaking. mdpi.com
Traditional methods for deuterium incorporation included acid- or base-catalyzed exchange of enolizable protons and the reduction of functional groups with expensive and often flammable deuterated reagents. scielo.org.mx Modern approaches have expanded to include transition-metal catalysis and organometallic catalysts, offering more efficient and selective deuteration pathways. scielo.org.mxrsc.org
Achieving site-specific deuteration—the precise placement of deuterium at a desired position within a molecule—is crucial for targeted applications. acs.org Late-stage functionalization, which introduces isotopes into complex molecules in the final steps of a synthesis, is a particularly valuable strategy. acs.org Several advanced methodologies have been developed to achieve this precision:
Catalytic Hydrogen Isotope Exchange (HIE): This is the most investigated method for introducing deuterium, often employing late transition-metal catalysts, such as those based on iridium. acs.org These catalysts can direct the exchange to specific positions, such as those ortho to a directing group. acs.org
Photocatalysis: Visible-light-induced methods provide mild and sustainable options for deuteration. rsc.orgresearchgate.net One such strategy involves a desulfurization-deuteration process where D₂O is used as the deuterium source under metal-free conditions. rsc.orgresearchgate.net
Deconstructive Deuteration: This approach utilizes a traceless activating group, such as a ketone, to enable site-specific deuteration. nih.gov For example, a copper-catalyzed deacylative deuteration uses D₂O as the deuterium source and allows for mono-, di-, or tri-deuteration at specific sites with high functional group tolerance. nih.gov
Base-Mediated Deuteration: Under certain conditions, strong bases can facilitate H-D exchange. rsc.orgacs.org The choice of base, solvent (e.g., DMSO-d₆), and reaction conditions can control the position and level of deuterium incorporation. rsc.orgacs.org
The introduction of deuterium into drug molecules offers several distinct advantages in pharmacological and biomedical research:
Internal Standards for Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) for the accurate quantification of their non-deuterated counterparts and metabolites. acs.orgresearchgate.net Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample at a known concentration to correct for variations in sample preparation and instrument response, leading to highly accurate measurements. researchgate.netopen.ac.uk
Metabolism and Pharmacokinetic (PK) Studies: Deuterium labeling is an invaluable tool for tracking the metabolic fate of drugs in the body. clearsynth.com By replacing hydrogen with deuterium at sites susceptible to metabolism, researchers can slow down the metabolic process due to the kinetic isotope effect. mdpi.comacs.org This can lead to an improved PK profile, such as a longer drug half-life and reduced clearance, potentially resulting in more sustained therapeutic effects.
Enhanced Stability and Bioavailability: Deuterated compounds are often more chemically stable than their hydrogenated analogs. clearsynth.com This increased stability can also improve a drug's solubility and bioavailability, leading to more consistent and predictable therapeutic outcomes. clearsynth.com
Strategies for Site-Specific Deuteration
Synthetic Routes and Production of Flunitrazepam-D7
This compound is a deuterated analog of flunitrazepam, a benzodiazepine (B76468). It is primarily produced as a certified reference material (CRM) for use as an internal standard in forensic and clinical toxicology. caymanchem.comcerilliant.com The "D7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium.
The specific placement of these deuterium atoms is revealed by the compound's formal chemical name: 5-(6-fluorophenyl-d₄)-1,3-dihydro-1-(methyl-d₃)-7-nitro-2H-1,4-benzodiazepin-2-one . caymanchem.com This shows that three deuterium atoms are on the N-1 methyl group, and four are on the C-5 fluorophenyl ring.
While specific proprietary synthesis routes are not publicly detailed, a plausible synthetic pathway can be inferred from known methods of benzodiazepine synthesis and the structure of the target molecule. farmaciajournal.com The synthesis would logically involve the use of deuterated precursors. A likely route would be the condensation of a deuterated 2-aminobenzophenone (B122507) derivative with an amino acid derivative.
Specifically, the synthesis would require:
A deuterated benzophenone (B1666685) precursor: 2-Amino-2'-fluoro-5-nitrobenzophenone in which the fluorophenyl ring is perdeuterated (contains four deuterium atoms).
Introduction of the deuterated methyl group: This could be achieved by methylation of the N-1 position of the benzodiazepine ring structure using a deuterated methylating agent, such as methyl-d₃ iodide.
The final product is a high-purity material intended for use in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). cerilliant.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 5-(6-fluorophenyl-d₄)-1,3-dihydro-1-(methyl-d₃)-7-nitro-2H-1,4-benzodiazepin-2-one | caymanchem.com |
| CAS Number | 1286448-08-5 | caymanchem.comlgcstandards.com |
| Molecular Formula | C₁₆H₅D₇FN₃O₃ | caymanchem.com |
| Molecular Weight | 320.3 | caymanchem.com |
| Primary Use | Certified Reference Material / Internal Standard | caymanchem.comcerilliant.com |
Generation of Deuterated Metabolites: The Case of 7-Aminothis compound
In the body, flunitrazepam undergoes metabolism, with one of the primary pathways being the reduction of the 7-nitro group to an amino group, forming the major metabolite 7-aminoflunitrazepam (B158405). farmaciajournal.com When this compound is metabolized, it follows the same pathway, resulting in the formation of its deuterated metabolite, 7-Aminothis compound. caymanchem.com
This biotransformation does not affect the deuterium atoms on the N-1 methyl group or the C-5 fluorophenyl ring. Therefore, the resulting metabolite retains all seven deuterium labels. Like its parent compound, 7-Aminothis compound is a critical analytical tool. It is used as a stable-labeled internal standard for the accurate quantification of 7-aminoflunitrazepam in biological samples, which is often the primary target analyte for confirming flunitrazepam use in urine testing. caymanchem.comsigmaaldrich.comoup.com
Table 2: Chemical Properties of 7-Aminothis compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 7-amino-5-(6-fluorophenyl-d₄)-1,3-dihydro-1-(methyl-d₃)-2H-1,4-benzodiazepin-2-one | caymanchem.com |
| CAS Number | 879894-27-6 | caymanchem.com |
| Molecular Formula | C₁₆H₇D₇FN₃O | caymanchem.com |
| Molecular Weight | 290.3 | caymanchem.com |
| Primary Use | Certified Reference Material / Internal Standard for Metabolite Quantification | caymanchem.comsigmaaldrich.com |
Advanced Analytical Methodologies Utilizing Flunitrazepam D7
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of flunitrazepam, with Flunitrazepam-D7 playing a vital role as an internal standard. researchgate.net This methodology is favored for its sensitivity and specificity in analyzing complex biological samples like blood, urine, and oral fluid. researchgate.netoup.comcerilliant.com The use of a stable-labeled internal standard like this compound is essential for accurate quantification in LC-MS applications, which are widely used in clinical toxicology, urine drug testing, and forensic analysis. cerilliant.comcaymanchem.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers enhanced separation efficiency and sensitivity for the analysis of benzodiazepines. In these methods, this compound is commonly employed as an internal standard to ensure accurate quantification. For instance, a validated UHPLC-MS/MS method for 21 benzodiazepines, including flunitrazepam, utilized this compound for the quantification of flunitrazepam and other compounds like brotizolam, clobazam, and flurazepam. researchgate.net The technique provides rapid analysis times, with some methods achieving elution of all compounds within 7 minutes. researchgate.net These methods are applied in diverse settings, from workplace drug testing to the analysis of post-mortem whole blood samples. researchgate.netnih.gov The high sensitivity of UHPLC-MS/MS is particularly valuable for detecting the low concentrations of flunitrazepam and its metabolites often found in biological samples. oup.com
Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) is another powerful tool used in conjunction with liquid chromatography for the analysis of flunitrazepam. This high-resolution mass spectrometry technique allows for the accurate identification and quantification of analytes in complex matrices. researchgate.net In a study developing a method for the analysis of flunitrazepam and its metabolites in human plasma and urine, UPLC-QTOF-MS was utilized. researchgate.net This method demonstrated good separation and clear peak shapes within a short analysis time. researchgate.net Full-scan-based screening methods using LC-QTOF-MS are valuable in forensic analysis due to the capability for both qualitative and quantitative evaluation, as well as retrospective data analysis. uniklinik-freiburg.de
Multiple Reaction Monitoring (MRM) Transitions for Quantitation
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantification. For this compound, specific precursor-to-product ion transitions are monitored to ensure accurate measurement. The selection of these transitions is critical for the selectivity of the analytical method.
Published research provides specific MRM transitions for this compound. For example, one method reported MRM transitions of m/z 321.2 > 275.2. scispace.com Another study detailed transitions of m/z 321.3 > 275.2 and 246.2. wa.gov The optimization of parameters such as cone voltage and collision energy is crucial for maximizing the signal intensity of these transitions.
Below is a table summarizing MRM transitions for this compound from various studies:
Table 1: Documented MRM Transitions for this compound| Precursor Ion (m/z) | Product Ion(s) (m/z) | Cone Voltage (V) | Collision Energy (eV) | Source |
|---|---|---|---|---|
| 321.2 | 275.2 | 72 | 35 | scispace.com |
| 321.3 | 275.2, 246.2 | - | - | wa.gov |
| 321 | 275 | 50 | 28 | oup.com |
| 321.2 | 275.2 | 40 | 25 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) represents a classic and robust technique for the determination of flunitrazepam and its metabolites, where this compound is an indispensable internal standard. researchgate.netoup.comnih.gov This approach is frequently used in forensic and clinical settings for the analysis of various biological samples, including oral fluid, hair, and blood. oup.comnih.govnih.gov The use of a deuterated internal standard like this compound is crucial for the accuracy of quantitative GC-MS methods. oup.comcerilliant.com
Negative Chemical Ionization (NCI) Techniques
Negative Chemical Ionization (NCI) is a soft ionization technique used in GC-MS that offers high sensitivity for electrophilic compounds like flunitrazepam. This makes it particularly suitable for detecting the very low concentrations of flunitrazepam and its metabolites found in biological samples. oup.com One study detailed a GC-MS-NCI method for the analysis of flunitrazepam and 7-aminoflunitrazepam (B158405) in oral fluid, using methane (B114726) as the reagent gas. oup.comnih.gov In this method, the negative ions monitored were m/z 313 for flunitrazepam and m/z 320 for this compound. oup.com The high sensitivity of the NCI technique allowed for detection limits as low as 0.05 µg/L for flunitrazepam. oup.comnih.gov
Electron Ionization (EI) Spectra
Electron Ionization (EI) is a more traditional, hard ionization technique that produces characteristic fragmentation patterns, which are useful for structural elucidation and compound identification. The National Institute of Standards and Technology (NIST) provides reference mass spectra for flunitrazepam under electron ionization. nist.gov While EI is a powerful tool for identification, for quantitative analysis, especially at low concentrations, it is often used in conjunction with selected ion monitoring (SIM) to enhance sensitivity. The mass spectra of derivatized metabolites of flunitrazepam, such as 7-aminoflunitrazepam-pentafluoropropionic anhydride (B1165640) (PFPA), have also been characterized using EI-MS. sci-hub.se
Sample Preparation and Extraction Strategies
The accurate quantification of flunitrazepam and its metabolites necessitates meticulous sample preparation and extraction to isolate the analytes from complex biological matrices such as blood, urine, and hair. oup.comfarmaciajournal.comsci-hub.seresearchgate.net this compound is introduced at the beginning of this process to account for any loss of analyte during extraction and analysis.
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of flunitrazepam and its metabolites from biological samples. oup.comsci-hub.seresearchgate.net Various SPE cartridges, including mixed-mode and polymeric sorbents, are employed to selectively retain the analytes of interest while allowing interfering substances to pass through.
In a typical SPE protocol for oral fluid analysis, the sample is first centrifuged, and the supernatant is transferred to a new tube. oup.com Internal standards, including this compound, are added, followed by a phosphate (B84403) buffer to prepare the sample for extraction. oup.com The sample is then loaded onto an SPE cartridge, which is subsequently washed with a series of solvents like water, phosphoric acid, and methanol (B129727) to remove impurities. oup.com The analytes are finally eluted with a mixture of dichloromethane, isopropanol, and ammonia. oup.com Similarly, for the analysis of diazepam and flunitrazepam in reinforced clostridial medium, Strata-X-Drug N SPE cartridges are used, with elution carried out using a mixture of ethyl acetate (B1210297) and 2-propanol. oup.com
For hair analysis, after decontamination and incubation, SPE can be employed for cleanup before instrumental analysis. farmaciajournal.com In urine analysis, "mixed-mode" bonded silica (B1680970) gel cartridges have proven effective in selectively isolating flunitrazepam and its metabolites. researchgate.netresearchgate.net
| Matrix | SPE Cartridge Type | Elution Solvent | Reference |
|---|---|---|---|
| Oral Fluid | Mixed-Mode | Dichloromethane/Isopropanol/Ammonia (78:20:2 v/v) | oup.com |
| Reinforced Clostridial Medium | Strata-X-Drug N | Ethyl Acetate/2-Propanol (85/15 v/v) | oup.com |
| Urine | Mixed-Mode Bonded Silica Gel (Bond Elut Certify®) | Not Specified | researchgate.netresearchgate.net |
| Blood and Urine | Butyl SPE columns | Ethyl acetate-methanol solvent mixture | nih.gov |
Liquid-liquid extraction (LLE) is another common technique for isolating flunitrazepam and its metabolites. sci-hub.senih.gov This method relies on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
For the analysis of 7-aminoflunitrazepam in urine, a simple LLE procedure can be employed before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a described method, carbonate buffer and ethyl acetate are added to the urine sample containing the internal standard, 7-amino-FM2-d7. jfda-online.com The mixture is shaken and centrifuged, and the organic layer containing the analyte is separated and evaporated to dryness. jfda-online.com Solid-supported liquid-liquid extraction (SSLE) has also been utilized for the determination of benzodiazepines in whole blood, where the blood sample is alkalinized and extracted on a ChemElut® column using methyl tert-butyl ether. researchgate.net
Derivatization is often a necessary step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to improve the volatility and thermal stability of flunitrazepam's metabolites, thereby enhancing their detection. sci-hub.seoup.com
For the analysis of 7-aminoflunitrazepam, a common derivatizing agent is heptafluorobutyric anhydride (HFBA). oup.com After the initial analysis of flunitrazepam, the remaining sample extract is evaporated, and HFBA is added. The mixture is heated, and after evaporation, the residue is reconstituted in ethyl acetate for GC-MS analysis. oup.com Another derivatizing agent used for 7-aminoflunitrazepam is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts it to its trimethylsilyl (B98337) (TMS) derivative. jfda-online.com For the analysis of flunitrazepam and its metabolites in blood and urine, pentafluoropropionic anhydride (PFPA) has been used for derivatization prior to GC-MS analysis. nih.gov
Liquid-Liquid Extraction (LLE) Techniques
Method Validation and Performance Characteristics
The validation of analytical methods is paramount to ensure their reliability for forensic and clinical applications. researchgate.netojp.gov This process involves assessing several key performance characteristics, including the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.netojp.gov
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. sci-hub.seresearchgate.netresearchgate.netojp.gov
In a study analyzing flunitrazepam and 7-aminoflunitrazepam in oral fluid, the LOD and LOQ for flunitrazepam were 0.05 µg/L and 0.1 µg/L, respectively. For 7-aminoflunitrazepam, the LOD and LOQ were 0.1 µg/L and 0.15 µg/L, respectively. oup.comnih.gov Another study on urine samples reported an LOD of 2.5 ng/mL and an LOQ of 5.0 ng/mL for the TMS-derivative of 7-aminoflunitrazepam. jfda-online.com A method for analyzing 28 designer benzodiazepines in urine found LOQs ranging from 5 to 50 ng/mL. nih.gov
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Flunitrazepam | Oral Fluid | 0.05 µg/L | 0.1 µg/L | oup.comnih.gov |
| 7-Aminoflunitrazepam | Oral Fluid | 0.1 µg/L | 0.15 µg/L | oup.comnih.gov |
| 7-Aminoflunitrazepam (TMS-derivative) | Urine | 2.5 ng/mL | 5.0 ng/mL | jfda-online.com |
| Flunitrazepam | Urine | 3 pg/mL | 100 pg/mL | ojp.gov |
| 7-Aminoflunitrazepam | Urine | 50 pg/mL | 10 pg/mL | ojp.gov |
Accuracy refers to the closeness of a measured value to a known true value, while precision describes the closeness of repeated measurements to each other. Both are critical for reliable quantitative analysis. farmaciajournal.comojp.gov
For the analysis of flunitrazepam and its metabolites in reinforced clostridial medium, a validated LC-MS/MS method demonstrated a bias of ≤±17.6%, with within-run precision ≤12.2% and between-run precision ≤11.7%. oup.com A study on the determination of 7-aminoflunitrazepam in urine through a collaborative study reported repeatability relative standard deviation (RSDr) values between 5.15% and 9.91%, and reproducibility relative standard deviation (RSDR) values between 13.36% and 14.84%. jfda-online.com In the validation of a method for 33 benzodiazepines in serum, the intraday accuracy was between 94% and 112% with a %RSD less than 12%, and the interday accuracy was between 93% and 111% with a %RSD less than 13%. thermofisher.com
Interlaboratory Collaborative Studies for Method Validation
The validation of an analytical method within a single laboratory is a critical first step; however, to ensure its robustness, reliability, and transferability, interlaboratory collaborative studies are essential. These studies involve multiple laboratories analyzing the same set of blind or known samples using a specified analytical method. jfda-online.com The goal is to assess the method's reproducibility and precision when performed by different analysts in different settings with varying equipment. jfda-online.com Such studies are a cornerstone of standardization and are often required by regulatory and accreditation bodies like the Association of Official Analytical Chemists (AOAC) International and for standards such as ISO/IEC 17025. rsc.orgjfda-online.com
For forensic toxicology methods, including those for flunitrazepam and its metabolites, interlaboratory studies are crucial for establishing the method's fitness-for-purpose in casework, such as in drug-facilitated crime investigations or road traffic toxicology. kingston.ac.ukcfsre.orgunodc.org These studies provide objective evidence of a method's performance across the forensic science community.
A notable example is a collaborative study conducted to validate a gas chromatography-mass spectrometry (GC-MS) method for the determination of 7-aminoflunitrazepam, the main metabolite of flunitrazepam, in urine. jfda-online.com Nine laboratories participated in this study, which followed the guidelines of AOAC International. jfda-online.com The study was designed to allow for some flexibility for individual analysts while adhering to rigorous performance requirements. jfda-online.com
The results of this collaborative study demonstrated the method's strong inter-laboratory reproducibility. The key statistical parameters evaluated were the repeatability relative standard deviation (RSDr), which measures precision within a single lab, and the reproducibility relative standard deviation (RSDR), which measures precision between labs.
The table below presents the data from the inter-laboratory study on 7-aminoflunitrazepam in urine. jfda-online.com
| Sample | Mean Concentration (ng/mL) | Repeatability (RSDr %) | Reproducibility (RSDR %) | HORRAT Value* |
| Sample 1 | 205.8 | 5.15 | 13.36 | 0.6 |
| Sample 2 | 411.5 | 9.91 | 14.84 | 0.7 |
| Sample 3 | 823.0 | 6.55 | 13.91 | 0.7 |
*The HORRAT (Horwitz Ratio) value is a measure of the acceptability of the method's precision. A value ≤ 2 is generally considered acceptable.
The low RSDr and RSDR values (less than 9.91% and 14.84%, respectively) and the acceptable HORRAT values (0.6 to 0.7) from this study indicated that the GC-MS method was robust and produced comparable results across different laboratories. jfda-online.com This successful validation led to the proposal of the method for use by drug-abuse urine testing laboratories. jfda-online.com
While this specific study focused on the metabolite 7-aminoflunitrazepam, the principles and importance of such collaborative validation extend to any method employing this compound as an internal standard for the quantification of flunitrazepam itself. The use of this compound would be integral to achieving the level of precision and accuracy required to pass the stringent criteria of an interlaboratory trial. oup.com The successful outcome of such studies provides the necessary confidence for the widespread adoption of the analytical method in routine forensic and clinical toxicology. rsc.orgunodc.org
Pharmacokinetic and Metabolic Research Applications of Flunitrazepam D7
Elucidation of Biotransformation Pathways of Flunitrazepam
The metabolism of flunitrazepam is complex, involving multiple enzymatic reactions that lead to a variety of metabolites. nih.govresearchgate.net The primary metabolic routes include N-demethylation, 3-hydroxylation, and nitro-reduction, followed by N-acetylation of the resulting amino group. nih.govresearchgate.net This intricate process results in the formation of key metabolites such as N-desmethylflunitrazepam, 3-hydroxyflunitrazepam (B1202678), 7-aminoflunitrazepam (B158405), and 7-acetamidoflunitrazepam. nih.govresearchgate.net Further combination reactions can produce additional metabolites, including various conjugated forms. nih.govresearchgate.net
Identification of Phase I and Phase II Metabolites using Deuterated Analogs
Deuterated standards, such as Flunitrazepam-D7 and 7-aminothis compound, are indispensable for the precise identification and quantification of flunitrazepam's metabolites in biological samples. oup.comresearchgate.netcaymanchem.comcerilliant.com These stable-labeled internal standards are crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.netcerilliant.comfarmaciajournal.com Their use allows for the accurate measurement of metabolites, even at the very low concentrations often found in blood and urine, which is particularly important in forensic contexts like drug-facilitated sexual assault cases. nih.govresearchgate.netoup.com
The major Phase I metabolites of flunitrazepam are N-desmethylflunitrazepam and 3-hydroxyflunitrazepam. nih.govnih.govnih.gov The subsequent reduction of the nitro group leads to the formation of 7-aminoflunitrazepam, a major urinary metabolite, which can then be acetylated to form 7-acetamidoflunitrazepam. nih.govresearchgate.netoup.com Combination reactions can also lead to metabolites such as 7-amino-N-desmethylflunitrazepam and 3-hydroxy-N-desmethylflunitrazepam. nih.gov Phase II metabolism involves the glucuronidation of these metabolites, preparing them for excretion. nih.govresearchgate.net The use of deuterated analogs ensures the reliable differentiation and quantification of these various metabolic products. oup.comresearchgate.net
In Vitro Metabolic Studies
In vitro models are essential for investigating the metabolic fate of drugs in a controlled environment, providing insights into human-specific metabolism and potential drug-drug interactions.
Utilization of Human Liver Microsomes (HLMs)
Human liver microsomes (HLMs) are a standard in vitro tool for studying the hepatic metabolism of drugs, as they contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 isoforms. researchgate.netpsychiatryonline.orgnih.govtandfonline.com Studies using HLMs have been instrumental in identifying the specific CYP enzymes responsible for flunitrazepam's metabolism. nih.govresearchgate.netpsychiatryonline.orgnih.gov
Research with HLMs has confirmed that CYP3A4 and CYP2C19 are the primary enzymes mediating the formation of 3-hydroxyflunitrazepam and N-desmethylflunitrazepam. nih.govresearchgate.netpsychiatryonline.org By using specific chemical inhibitors and antibodies for different CYP isoforms in HLM incubations, researchers have been able to parse out the relative contributions of each enzyme. nih.govresearchgate.net For instance, ketoconazole (B1673606), a potent inhibitor of CYP3A4, significantly inhibits the formation of 3-hydroxyflunitrazepam. nih.govresearchgate.net Similarly, S-mephenytoin, a substrate for CYP2C19, can inhibit the formation of N-desmethylflunitrazepam. researchgate.net These in vitro experiments provide crucial data on the kinetics of metabolite formation and the potential for metabolic drug interactions. researchgate.netpsychiatryonline.orgnih.gov
| Enzyme | Metabolite Formed | Role | Inhibition Data |
| CYP3A4 | 3-hydroxyflunitrazepam, N-desmethylflunitrazepam | Major enzyme for 3-hydroxylation, contributes to N-demethylation. nih.govresearchgate.netpsychiatryonline.org | Formation of 3-hydroxyflunitrazepam is significantly inhibited by ketoconazole (94%). nih.govresearchgate.net |
| CYP2C19 | N-desmethylflunitrazepam, 3-hydroxyflunitrazepam | Major enzyme for N-demethylation. nih.govnih.govresearchgate.net | Formation of N-desmethylflunitrazepam is inhibited by S-mephenytoin (31%). researchgate.net |
Application of Hepatocellular Carcinoma Cell Lines
While direct evidence for the use of hepatocellular carcinoma cell lines specifically in this compound research is not prominent in the provided context, these cell lines, such as HepG2, are a valuable in vitro system for studying drug metabolism. They offer a more complete cellular environment compared to microsomes, including both Phase I and Phase II enzymes, as well as cellular uptake and efflux transporters. tandfonline.com This allows for a more comprehensive understanding of the entire metabolic cascade of a drug, from initial biotransformation to final conjugation and elimination from the cell. For a compound like flunitrazepam with its complex metabolic profile, such cell lines could provide deeper insights into the interplay between different metabolic pathways and the formation of conjugated metabolites. nih.govresearchgate.net
Isotope Dilution Mass Spectrometry in Pharmacokinetic Studies
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for the precise quantification of compounds in complex biological matrices. In pharmacokinetic research, where understanding the absorption, distribution, metabolism, and excretion of a drug is paramount, accuracy and reliability are critical. The IDMS method relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the target analyte chemically identical but with a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chiron.no this compound, a deuterated analog of flunitrazepam, serves as an exemplary SIL-IS for these applications. caymanchem.comlipomed-usa.com
The fundamental principle of IDMS is that the SIL-IS, when added to a sample at a known concentration before any processing steps, behaves identically to the endogenous, non-labeled analyte throughout extraction, purification, and chromatographic separation. chiron.no Any loss of substance during sample preparation or variations in instrument response will affect both the analyte and the internal standard proportionally. chiron.no Consequently, the ratio of the analyte's signal to the internal standard's signal, as measured by a mass spectrometer, remains constant and allows for highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies. chiron.no
This compound is specifically designed for use as an internal standard in the quantification of flunitrazepam and other benzodiazepines by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comsci-hub.se In LC-MS/MS methods, both the target analyte (e.g., flunitrazepam) and the internal standard (this compound) are monitored simultaneously using selected reaction monitoring (SRM). This involves selecting the specific precursor ion for each compound and a characteristic product ion that results from its fragmentation. The specificity of this process significantly reduces chemical noise and enhances detection sensitivity.
Research applications have demonstrated the utility of this compound in robust bioanalytical methods. For instance, it has been successfully employed as an internal standard in the LC-MS/MS analysis of large panels of benzodiazepines in biological fluids like urine and blood. thermofisher.comuakron.edu In one comprehensive method developed to detect 21 benzodiazepines and their metabolites in urine, this compound was used as the internal standard for the quantification of lorazepam. Although two distinct peaks appeared on the chromatogram for lorazepam and this compound, they were completely separated, allowing for accurate integration and quantification.
The performance of analytical methods using this compound is characterized by excellent linearity, low limits of quantification, and high precision. Validation data from various research studies underscore its reliability. Methods validated for forensic and clinical research demonstrate high correlation coefficients (r²) for calibration curves, typically exceeding 0.99, and low coefficients of variation (CV) for intra- and inter-day precision. thermofisher.comkingston.ac.uk
The following data tables present typical parameters and performance metrics from research utilizing this compound in isotope dilution mass spectrometry.
Table 1: Illustrative Mass Spectrometric Parameters for Flunitrazepam and this compound This table shows example selected reaction monitoring (SRM) transitions used in LC-MS/MS methods. The precursor ion represents the mass-to-charge ratio (m/z) of the intact molecule, while the product ion is a specific fragment used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Flunitrazepam | 314.1 | 268.2 |
| This compound | 321.1 | 275.2 |
| Data compiled from research articles. kingston.ac.uk |
Table 2: Example Validation Data for Benzodiazepine (B76468) Quantification using a Deuterated Internal Standard This table summarizes typical method validation results, demonstrating the high quality of data achievable with isotope dilution techniques.
| Analyte Example | Internal Standard | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Inter-Day Precision (%RSD) |
| Flunitrazepam | This compound | >0.990 | 5.2 ng/mL | < 13% |
| Lorazepam | This compound | >0.998 | 0.02 µg/L | < 15% |
| Data compiled from multiple research studies. thermofisher.com |
The use of this compound ensures that the challenges associated with bioanalysis, such as ion suppression in electrospray ionization, are effectively mitigated. chiron.no Because the deuterated standard co-elutes with or elutes very closely to the non-labeled analyte, it experiences the same ionization efficiency changes, ensuring the ratio between the two remains a reliable measure for quantification. chiron.no This robustness makes this compound an indispensable tool in high-throughput pharmacokinetic studies, where large numbers of samples require consistent and accurate analysis.
Role in Forensic Toxicology and Drug Monitoring Research
Application of Flunitrazepam-D7 in Quantitative Forensic Analysis
In quantitative analysis, the goal is to determine the exact concentration of a substance in a sample. This compound is fundamental to this process, serving as an ideal internal standard for the quantification of flunitrazepam by GC-MS or LC-MS. caymanchem.comlipomed-usa.comnih.gov It is available as a Certified Reference Material (CRM), which means it has been manufactured and tested to meet stringent ISO 17025 and ISO 17034 international standards, ensuring its purity, concentration, and stability. caymanchem.comlipomed-usa.comcaymanchem.com
The principle of quantitative analysis using an internal standard is based on comparing the response of the target analyte to the response of the known concentration of the internal standard. nih.gov Because this compound is chemically identical to flunitrazepam, differing only in isotopic composition, it accounts for variations that can occur during sample handling and analysis. nih.govoup.com This includes correcting for losses during extraction procedures and compensating for matrix effects in the ion source of the mass spectrometer. nih.govchimia.ch
The process typically involves:
Adding a precise amount of this compound solution to all samples, calibrators, and quality controls. uakron.edu
Processing the samples through extraction and analysis.
Measuring the peak area ratio of the analyte (flunitrazepam) to the internal standard (this compound).
Plotting a calibration curve using the peak area ratios of the calibrators against their known concentrations.
Calculating the concentration of flunitrazepam in the unknown sample by interpolating its peak area ratio on the calibration curve. nih.gov
This approach ensures that the calculated concentration is accurate and reliable, a necessity for forensic reports and court testimony. The use of this compound is documented in numerous validated methods for analyzing flunitrazepam in blood, urine, and hair. uakron.eduoup.comfarmaciajournal.comnih.govresearchgate.net
Interactive Table: Examples of Quantitative Methods Using this compound
| Analytical Technique | Biological Matrix | Internal Standard(s) Used | Lower Limit of Quantitation (LLOQ) | Reference |
| LC-MS/MS | Urine | This compound, 7-aminoclonazepam-d4, alprazolam-d5, etc. | 0.01 - 0.05 µg/L | |
| GC-MS (NCI) | Oral Fluid | This compound, 7-aminothis compound | 0.1 µg/L | oup.comresearchgate.net |
| LC-MS/MS | Hair | This compound, 7-aminothis compound | 0.5 - 5 pg/mg | researchgate.net |
| GC-MS (NCI) | Urine | This compound, 7-aminothis compound | 100 pg/mL | ojp.gov |
| LC-MS/MS | Blood | This compound, Diazepam-D5, Clonazepam-D4, etc. | 0.5 - 2.0 ng/mL | uakron.edu |
| LC-HRAM(MS) | Plasma | d7-7-Aminoflunitrazepam | Not specified | thermofisher.com |
Research into Detection Windows in Various Biological Matrices
Determining the window of detection is a critical area of research in forensic toxicology, as it informs how long after an alleged incident a drug or its metabolites can be identified. This compound facilitates research into these detection windows by enabling the development of highly sensitive assays capable of measuring trace amounts of flunitrazepam and its metabolites in different biological specimens. oup.comojp.gov
Urine: Urine is a common matrix for drug testing. Research has shown that while the parent drug, flunitrazepam, is detectable for a relatively short period, its major metabolite, 7-aminoflunitrazepam (B158405), has a much longer detection window. In a controlled study, flunitrazepam was detectable in urine for up to five days post-administration. ojp.gov However, using sensitive NCI-GC-MS methods validated with deuterated standards, 7-aminoflunitrazepam was detected for the entire 28-day study period in some participants, with concentrations ranging from 16.5 to 22.1 pg/mL at the end of the study. ojp.gov This extended detection window for the metabolite is crucial in forensic cases where there may be a significant delay between the event and sample collection. researchgate.netoup.com
Oral Fluid: Oral fluid is an increasingly popular matrix due to its non-invasive collection. However, research indicates a much shorter detection window for flunitrazepam compared to urine. sci-hub.senih.gov In one controlled study, flunitrazepam concentrations in oral fluid remained below 1 µg/L and were detectable for only 6 hours after administration. oup.comnih.gov The metabolite, 7-aminoflunitrazepam, was found in slightly higher concentrations, reaching a maximum of 1-3 µg/L within 2-4 hours. oup.comnih.gov Studies have also highlighted the poor stability of flunitrazepam in oral fluid unless a preservative like sodium fluoride (B91410) is used. oup.comresearchgate.net The short detection window emphasizes the need for timely sample collection. nih.gov
Hair: Hair analysis provides the longest retrospective window of detection, spanning months to years, depending on the length of the hair shaft. sci-hub.senih.govnih.gov Segmental analysis, where the hair is cut into sections (typically 1 cm, representing approximately one month of growth), can help establish a timeline of drug exposure. nih.govnih.gov Following a single administration, 7-aminoflunitrazepam was detected in hair collected 24 hours later and remained present for the entire 28-day study period in several volunteers, with concentrations from 0.6 to 8.0 pg/mg. usdtl.com In chronic users, concentrations in hair segments have been found to range from 0.01–0.16 ng/mg for flunitrazepam and 0.01–0.34 ng/mg for 7-aminoflunitrazepam. nih.govnih.gov The ability to detect these minute amounts is made possible by ultra-sensitive LC-MS/MS methods that rely on deuterated internal standards like this compound for accurate quantification. nih.gov
Interactive Table: Detection Findings for Flunitrazepam and its Metabolite
| Biological Matrix | Analyte(s) | Detection Window | Typical Concentrations Found in Research | Reference |
| Urine | Flunitrazepam | Up to 5 days | < 3 ng/mL | ojp.gov |
| 7-Aminoflunitrazepam | Up to 28 days or longer | 16.5 pg/mL - 518 ng/mL | ojp.gov | |
| Oral Fluid | Flunitrazepam | ~12-24 hours | < 1 µg/L | sci-hub.seoup.comresearchgate.net |
| 7-Aminoflunitrazepam | ~12-24 hours | 1-3 µg/L | oup.comresearchgate.netnih.gov | |
| Hair | Flunitrazepam | Months to years | Single Dose: < 2.3 pg/mg; Chronic Use: 0.01-0.16 ng/mg | nih.govusdtl.com |
| 7-Aminoflunitrazepam | Months to years | Single Dose: 0.5-8.0 pg/mg; Chronic Use: 0.01-0.34 ng/mg | nih.govnih.govusdtl.com |
Emerging Research Directions and Methodological Enhancements
Advancements in Isotope Exchange Techniques for Complex Molecules
The synthesis of deuterated compounds, including Flunitrazepam-D7, is foundational to their application in research. Recent advancements in hydrogen isotope exchange (HIE) techniques are making the process more efficient, selective, and cost-effective. adesisinc.commusechem.com These methods are crucial for producing the high-purity deuterated standards necessary for sensitive analytical applications.
Traditionally, the introduction of deuterium (B1214612) into complex molecules has been a multi-step, often arduous process. However, new catalytic systems are streamlining this endeavor. For instance, ionic liquids have emerged as highly effective catalysts for hydrogen/deuterium (H/D) exchange reactions under mild conditions. doi.org One study demonstrated the use of a 1-nbutyl-2,3-dimethylimidazolium prolinate ionic liquid to achieve up to 95% deuterium incorporation into the flunitrazepam molecule using deuterated chloroform (B151607) (CDCl3) as the deuterium source. doi.org This method is notable for its high yield (89% isolation of deuterated flunitrazepam), rapid kinetics (maximum conversion in under 10 hours), and elimination of harsh reagents or metals. doi.org
Metal-catalyzed HIE is another area of significant progress. Homogeneous catalysts, particularly those based on iridium and rhodium, are widely used for their ability to direct deuteration to specific positions within a molecule. mdpi.com More recently, nanoparticle catalysis has gained attention for its unique selectivity. acs.org These advanced techniques offer greater control over the labeling process, enabling the synthesis of precisely deuterated molecules like this compound. acs.org Such precision is paramount for applications in mechanistic studies and as internal standards, where the exact location and number of deuterium atoms can be critical.
The table below summarizes some of the advanced isotope exchange techniques applicable to the synthesis of complex deuterated molecules.
| Technique | Catalyst/Reagent | Key Advantages | Reference(s) |
| Ionic Liquid Catalyzed H/D Exchange | 1-nbutyl-2,3-dimethylimidazolium prolinate | Mild reaction conditions, high deuterium incorporation, no metals required, rapid kinetics. | doi.org |
| Homogeneous Metal-Catalyzed HIE | Iridium and Rhodium complexes | High regioselectivity, late-stage functionalization. | mdpi.com |
| Nanoparticle Catalysis | Palladium, Platinum, Nickel | Unique selectivity, applicable to various functional groups. | acs.orgnih.gov |
| Photoredox-Catalyzed HIE | Photoredox and HAT synergistic catalysis | Efficient for aliphatic hydrocarbon bonds. | mdpi.com |
Integration of Deuterated Standards in High-Throughput Screening Methods
High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid assessment of large numbers of compounds. The integration of deuterated internal standards, such as this compound, is crucial for ensuring the accuracy and reliability of HTS assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.compharmaffiliates.com
In HTS, variability can arise from multiple sources, including sample preparation, matrix effects, and instrument response. kcasbio.com Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the "gold standard" for mitigating these issues. kcasbio.com Because a SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. kcasbio.com This allows for accurate normalization of the analyte signal, correcting for variations and improving the precision of quantification. wuxiapptec.comkcasbio.com
The use of deuterated standards is particularly important in bioanalytical HTS methods for several reasons:
Matrix Effect Compensation: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate results. kcasbio.com A co-eluting SIL-IS effectively normalizes for these matrix effects. kcasbio.com
Improved Accuracy and Precision: By accounting for variability throughout the analytical process, SIL-IS significantly enhance the accuracy and precision of quantitative data. acs.org
Method Robustness: The inclusion of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions. kcasbio.com
While the synthesis of a specific SIL-IS for every analyte in a large screening library can be impractical, the use of a representative deuterated standard for a class of compounds, or "universal" internal standards, can still significantly improve data quality in HTS. wuxiapptec.comspectroscopyonline.com For benzodiazepine (B76468) screening, this compound serves as an excellent internal standard for quantifying flunitrazepam and other related benzodiazepines. cerilliant.comnyc.govnih.gov
The following table highlights the benefits of using deuterated standards in HTS:
| Benefit | Description | Reference(s) |
| Enhanced Accuracy | Normalization of analyte signal corrects for variations in sample preparation and instrument response. | kcasbio.comacs.org |
| Matrix Effect Mitigation | Co-eluting SIL-IS compensates for ion suppression or enhancement from complex biological matrices. | kcasbio.com |
| Improved Precision | Reduces the relative standard deviation of measurements, leading to more reliable data. | acs.org |
| Increased Robustness | Makes the analytical method less sensitive to minor experimental variations. | kcasbio.com |
Computational Modeling for Predicting Deuteration Impact on Metabolic Stability
The strategic replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.deportico.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic metabolism. portico.org Computational modeling has become an invaluable tool for predicting the impact of deuteration on metabolic stability, guiding the design of more effective and safer drugs. alfa-chemistry.comjsps.go.jp
Advanced computational models can simulate the pharmacokinetic properties of deuterated drugs, including their absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com By identifying the "metabolic hotspots" in a molecule—the hydrogen atoms most susceptible to enzymatic oxidation—researchers can strategically place deuterium atoms to slow down metabolism. alfa-chemistry.com This can lead to an increased drug half-life, improved bioavailability, and a reduction in the formation of potentially toxic metabolites. bioscientia.deresearchgate.net
For a compound like flunitrazepam, which undergoes extensive metabolism via N-demethylation, 3-hydroxylation, and nitro-reduction, computational models can predict which positions are most amenable to deuteration to alter its metabolic profile. nih.govacs.org For instance, if N-demethylation is a major clearance pathway, deuterating the methyl group (as in this compound) would be expected to slow this process.
Quantum-chemical calculations are also being employed to understand the subtle quantum effects of deuteration on drug-receptor interactions. plos.orgmdpi.com These studies have shown that deuteration can alter the strength of hydrogen bonds, potentially affecting a drug's binding affinity for its target receptor. plos.orgmdpi.com While the primary application of this compound is as an internal standard, these computational approaches highlight the broader potential of deuteration in drug design.
The table below outlines the applications of computational modeling in the context of deuterated compounds:
| Application | Description | Reference(s) |
| Pharmacokinetic Simulation | Predicts the effects of deuteration on ADME properties. | alfa-chemistry.com |
| Metabolic Hotspot Analysis | Identifies hydrogen atoms most susceptible to enzymatic degradation. | alfa-chemistry.com |
| Kinetic Isotope Effect Prediction | Estimates the magnitude of the KIE for different deuteration sites. | jsps.go.jpacs.org |
| Drug-Receptor Interaction Modeling | Investigates the impact of deuteration on binding affinity and receptor activation. | plos.orgmdpi.com |
Future Perspectives on the Application of Deuterated Benzodiazepines in Research
The role of deuterated benzodiazepines, exemplified by this compound, is poised to expand beyond their current use as internal standards. The growing understanding of the kinetic isotope effect and advancements in synthetic and analytical techniques are opening new avenues for research and development. adesisinc.comacs.org
One of the most promising future directions is the development of deuterated benzodiazepines as therapeutic agents themselves. pharmaffiliates.com By strategically placing deuterium at sites of metabolism, it is possible to create "heavy drugs" with improved pharmacokinetic profiles. bioscientia.de This could lead to benzodiazepines with longer half-lives, allowing for less frequent dosing, and potentially reduced side effects due to altered metabolic pathways. bioscientia.deresearchgate.net The approval of the first deuterated drug by the FDA in 2017 has spurred significant interest in this area. acs.org
In the realm of analytical and forensic science, the demand for high-purity deuterated standards will continue to grow, driven by the need for increasingly sensitive and specific detection methods. marketsandmarkets.comalliedmarketresearch.com The development of new designer benzodiazepines necessitates the synthesis of their corresponding deuterated analogs for accurate quantification in forensic casework. researchgate.net
Furthermore, the application of deuterated compounds in personalized medicine is an emerging trend. databridgemarketresearch.com By using stable isotope-labeled tracers, it may be possible to study individual differences in drug metabolism, allowing for the tailoring of drug therapy to a patient's specific metabolic phenotype. databridgemarketresearch.com Deuterated benzodiazepines could be used in this context to probe the activity of specific drug-metabolizing enzymes in individual patients.
The future of deuterated benzodiazepines in research is bright, with potential applications spanning from fundamental mechanistic studies to the development of novel therapeutics and advanced diagnostic tools.
Q & A
Q. How is Flunitrazepam-D7 utilized as an internal standard in LC-MS/MS quantification of benzodiazepines?
this compound is employed as a deuterated internal standard (IS) to normalize matrix effects and improve quantification accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to non-deuterated benzodiazepines ensures comparable extraction efficiency and ionization behavior, while the mass shift (D7 labeling) allows distinct detection. Researchers must validate its stability in biological matrices (e.g., blood, dried blood spots) and confirm no co-elution with target analytes during method development .
Q. What are the critical considerations for preparing stable isotope-labeled internal standards like this compound in bioanalytical workflows?
Key steps include:
- Purity and isotopic enrichment : Ensure this compound has ≥98% isotopic purity to avoid interference from unlabeled analogs.
- Solubility and stability : Prepare stock solutions in methanol or acetonitrile, storing at −20°C to prevent degradation.
- Matrix compatibility : Test IS recovery in target matrices (e.g., whole blood, plasma) under varying pH and temperature conditions .
Advanced Research Questions
Q. What parameters should be optimized when validating an analytical method using this compound to ensure reproducibility?
Method validation requires:
- Selectivity : Confirm no cross-reactivity between this compound and endogenous matrix components.
- Linearity and sensitivity : Establish calibration curves (1–500 ng/mL) with R² >0.99 and limit of quantification (LOQ) ≤1 ng/mL.
- Precision and accuracy : Assess intra-/inter-day variability (<15% CV) using spiked samples.
- Stability : Test IS integrity under freeze-thaw cycles and long-term storage (−80°C for 6 months) .
Q. How to address discrepancies in recovery rates when using this compound across different biological matrices?
Discrepancies often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
- Matrix normalization : Adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) for each matrix.
- Internal standard bracketing : Use multiple IS concentrations to account for nonlinear recovery in complex matrices.
- Cross-validation : Compare results with alternative IS (e.g., Diazepam-D5) to identify matrix-specific biases .
Q. What statistical approaches are recommended for assessing the linearity and sensitivity of this compound-based calibration curves in complex matrices?
- Weighted least squares regression : Apply 1/x² weighting to address heteroscedasticity in low-concentration data.
- Bootstrap resampling : Estimate confidence intervals for LOQ and LOD to ensure robustness.
- Multivariate analysis : Use principal component analysis (PCA) to detect outliers in calibration datasets, particularly in multi-matrix studies .
Methodological and Experimental Design Considerations
Q. How to design experiments to evaluate the long-term stability of this compound in clinical samples?
- Accelerated stability testing : Incubate spiked samples at 40°C/75% humidity for 4 weeks to simulate long-term storage.
- Post-preparative stability : Assess IS integrity after sample preparation (e.g., autosampler stability for 24 hours).
- Documentation : Report degradation thresholds (e.g., ≤20% signal loss) and storage conditions in supplementary materials .
Q. What are the implications of batch-to-batch variability in this compound synthesis for multi-center studies?
Variability in isotopic purity or residual solvents can compromise cross-study reproducibility. Solutions include:
- Supplier certification : Require certificates of analysis (CoA) with each batch.
- In-house QC : Perform NMR or high-resolution MS to verify isotopic integrity before use.
- Consensus protocols : Standardize IS preparation across collaborating labs .
Data Interpretation and Conflict Resolution
Q. How to resolve contradictions in pharmacokinetic data when this compound is used across species (e.g., rodents vs. humans)?
- Allometric scaling : Adjust for metabolic rate differences using body surface area normalization.
- Species-specific matrix effects : Re-validate IS recovery in species-specific plasma/blood.
- Meta-analysis : Compare results with published studies using analogous deuterated IS to identify systemic biases .
Q. What experimental controls are essential when using this compound in metabolomic studies to avoid false positives?
- Blank controls : Analyze matrix samples without IS to detect endogenous interference.
- Carryover checks : Inject solvent blanks after high-concentration samples to assess column memory effects.
- Stability controls : Include IS-spiked quality control (QC) samples at multiple time points .
Future Research Directions
Q. How can this compound be integrated into novel analytical platforms (e.g., microsampling or portable MS devices)?
- Microsampling optimization : Validate IS compatibility with volumetric absorptive microsampling (VAMS) for point-of-care applications.
- Miniaturized LC systems : Test retention time stability in low-flow chromatography to reduce solvent consumption.
- Data standardization : Develop open-access databases for IS performance metrics across platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
